molecular formula C17H20ClNO3 B4479440 6-chloro-7-hydroxy-3,4-dimethyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one

6-chloro-7-hydroxy-3,4-dimethyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one

Cat. No.: B4479440
M. Wt: 321.8 g/mol
InChI Key: FNPUYOVZKMKXSP-UHFFFAOYSA-N
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Description

For Research Use Only. Not for use in diagnostic or therapeutic procedures. 6-Chloro-7-hydroxy-3,4-dimethyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one is a synthetic coumarin derivative of significant interest in medicinal chemistry research. With the molecular formula C 17 H 20 ClNO 3 and an average molecular mass of 321.801 Da, this compound is provided for laboratory investigation purposes . This compound is a structurally modified coumarin, a class of heterocyclic compounds known for a wide spectrum of biological activities. Research indicates that substituents at the C-3 and C-4 positions of the coumarin core are particularly coveted for the development of novel antibacterial agents, making this derivative a valuable scaffold for such studies . Furthermore, coumarin derivatives have demonstrated promising therapeutic effects against various human diseases, with research highlighting their potential anti-inflammatory, antioxidant, antimicrobial, and anticancer properties . The inclusion of a piperazine-like moiety (piperidinylmethyl) is a notable structural feature, as such groups are frequently incorporated into drug design to modulate biological activity and improve pharmacokinetic properties . Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a pharmacological tool for in vitro bioactivity screening. Its core structure is relevant for exploring mechanisms related to multidrug resistance (MDR) in bacteria and for investigating the modulation of various cellular signaling pathways . Handle this product with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

6-chloro-7-hydroxy-3,4-dimethyl-8-(piperidin-1-ylmethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO3/c1-10-11(2)17(21)22-16-12(10)8-14(18)15(20)13(16)9-19-6-4-3-5-7-19/h8,20H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPUYOVZKMKXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-hydroxy-3,4-dimethyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the chromen-2-one core structure through a condensation reaction between a suitable phenol derivative and an appropriate aldehyde.

    Hydroxylation: The hydroxy group at the 7th position is introduced via a hydroxylation reaction, often using hydrogen peroxide or a similar oxidizing agent.

    Methylation: The methyl groups at the 3rd and 4th positions are introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-hydroxy-3,4-dimethyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The chloro group at the 6th position can be reduced to form a hydrogenated derivative.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-7-hydroxy-3,4-dimethyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-7-hydroxy-3,4-dimethyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and chloro groups play a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-3,4-dimethyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one: Lacks the chloro group at the 6th position.

    6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one: Lacks the piperidin-1-ylmethyl group at the 8th position.

    6-chloro-7-hydroxy-3,4-dimethyl-8-(morpholin-4-ylmethyl)-2H-chromen-2-one: Contains a morpholin-4-ylmethyl group instead of a piperidin-1-ylmethyl group.

Uniqueness

The presence of both the chloro group at the 6th position and the piperidin-1-ylmethyl group at the 8th position imparts unique chemical and biological properties to 6-chloro-7-hydroxy-3,4-dimethyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one, distinguishing it from similar compounds.

Biological Activity

6-Chloro-7-hydroxy-3,4-dimethyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

  • Molecular Formula : C16H18ClNO3
  • Molecular Weight : 307.77 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The compound exhibits a range of biological activities, including anti-inflammatory, antibacterial, and potential anticancer properties. The following sections explore these activities in detail.

Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit potent anti-inflammatory effects. A comparative study highlighted that certain synthesized compounds showed greater anti-inflammatory activity than curcumin, a well-known natural anti-inflammatory agent .

Data Table: Anti-inflammatory Activity Comparison

CompoundIC50 (µM)Reference
6-Chloro derivative10
Curcumin15
Standard NSAID20

Antibacterial Activity

The compound has demonstrated significant antibacterial activity against various strains of bacteria. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the Minimum Inhibitory Concentration (MIC) of the compound against several bacterial strains:

Bacterial StrainMIC (µM)Reference
Staphylococcus aureus12.4
Escherichia coli16.4
Klebsiella pneumoniae16.1

These results indicate its potential as an alternative treatment for bacterial infections.

Anticancer Potential

Emerging studies suggest that the compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through multiple mechanisms, including the inhibition of key signaling pathways involved in cell proliferation.

The proposed mechanisms include:

  • Inhibition of AKT/mTOR Pathway : Leading to reduced cell survival.
  • Induction of Necroptosis : A form of programmed cell death distinct from apoptosis.
  • Cell Cycle Arrest : Specifically at the G2/M phase .

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 6-chloro-7-hydroxy-3,4-dimethyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one?

Answer:
The compound is synthesized via a Mannich reaction , where 4-methyl-7-hydroxycoumarin reacts with formaldehyde and piperidine in ethanol under reflux (6 hours). Post-reaction, the solvent is evaporated under reduced pressure, and the residue is crystallized from acetone to yield the target compound. This method ensures regioselective introduction of the piperidinylmethyl group at the C8 position . Key validation steps include monitoring reaction completion via TLC and confirming purity through melting point analysis.

Advanced: How can reaction conditions be optimized to enhance yield and purity in large-scale synthesis?

Answer:
Optimization strategies include:

  • Solvent selection : Ethanol is preferred for solubility, but morpholine may improve reaction rates in certain cases .
  • Temperature control : Gradual heating (e.g., 29–110°C) minimizes side reactions, as observed in analogous coumarin syntheses .
  • Purification : Flash chromatography (KP-Sil 32–63 μm silica) or recrystallization in acetone improves purity (>95%) .
  • Catalyst screening : Acidic or basic catalysts (e.g., HCl, K2CO3) can accelerate the Mannich reaction, though their impact on chloro-substituted coumarins requires empirical testing .

Basic: What spectroscopic techniques are critical for structural elucidation and purity assessment?

Answer:

  • 1H NMR : Identifies substituent positions (e.g., chloro, hydroxy, and piperidinylmethyl groups) via chemical shifts (δ) and coupling constants (J). For example, the C8-CH2-piperidine proton resonates at δ ~3.5–4.0 ppm .
  • ESI-MS : Confirms molecular weight (e.g., [M+H]+ peak at m/z corresponding to C19H23ClNO4) .
  • IR Spectroscopy : Detects hydroxy (~3200 cm⁻¹) and carbonyl (~1700 cm⁻¹) stretches .

Advanced: How do computational methods aid in designing chromen-2-one derivatives for specific biological targets?

Answer:

  • Molecular docking : Predicts binding affinity to targets (e.g., riboswitches in Plasmodium falciparum) by simulating interactions between the chloro-substituted chromen-2-one core and active sites .
  • DFT/QTAIM studies : Analyze electron density distribution to prioritize substituents (e.g., piperidinylmethyl) that enhance stability and target engagement .
  • ADMET prediction : Assesses pharmacokinetic properties (e.g., solubility, metabolic stability) to guide structural modifications .

Basic: What in vitro assays are used to evaluate the compound’s antimicrobial or anticancer activity?

Answer:

  • Antimicrobial : Broth microdilution (CLSI guidelines) determines minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi. Chloro substituents enhance activity by disrupting microbial membranes .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa) measure IC50 values. Hydroxy and piperidinyl groups promote apoptosis via reactive oxygen species (ROS) generation .

Advanced: How can solubility challenges in biological assays be addressed?

Answer:

  • Salt formation : Hydrochloride salts improve aqueous solubility (e.g., protonation of the piperidine nitrogen) .
  • Nano-formulation : Encapsulation in liposomes or polymeric nanoparticles enhances bioavailability, as demonstrated for structurally similar coumarins .
  • Co-solvent systems : DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes maintain compound stability in cell culture media .

Advanced: What structural modifications enhance the compound’s selectivity for cancer vs. normal cells?

Answer:

  • Ortho-dihydroxy substitution : Derivatives with 6,7-dihydroxy groups show increased selectivity by targeting cancer-specific redox imbalances .
  • Piperidine optimization : Bulky N-alkyl groups (e.g., 4-methylpiperazine) reduce off-target effects by sterically hindering non-specific binding .
  • Hybrid molecules : Conjugation with known anticancer pharmacophores (e.g., pyrimidinones) via click chemistry improves target specificity .

Basic: What safety precautions are recommended during handling?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: How do crystallographic studies (e.g., SHELX) resolve structural ambiguities in chromen-2-one derivatives?

Answer:

  • SHELXL refinement : High-resolution X-ray data (≤1.0 Å) refine bond lengths/angles, confirming the chloro and methyl substituents’ positions .
  • Twinned data handling : SHELXD resolves pseudosymmetry in crystals with multiple piperidinylmethyl conformers .
  • Hydrogen bonding analysis : SHELXPRO visualizes intermolecular interactions (e.g., O–H···O) critical for crystal packing .

Advanced: What mechanistic insights explain the compound’s activity in enzyme inhibition?

Answer:

  • Monoamine oxidase (MAO) inhibition : Competitive binding to the flavin adenine dinucleotide (FAD) cofactor, validated via spectrophotometric assays .
  • Carbonic anhydrase interaction : Chloro and hydroxy groups coordinate with Zn²+ in the active site, as shown in kinetic studies .
  • DNA intercalation : Planar chromen-2-one core intercalates into DNA base pairs, detected via fluorescence quenching assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-chloro-7-hydroxy-3,4-dimethyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one
Reactant of Route 2
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6-chloro-7-hydroxy-3,4-dimethyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.